N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C20H18N2O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[1-(2-methylanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c1-14-8-5-6-11-16(14)21-19(18(23)15-9-3-2-4-10-15)22-20(24)17-12-7-13-25-17/h2-13,19,21H,1H3,(H,22,24) |
InChI Key |
RMSJBKINCURXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophene-2-carboxylic acid with 1-(2-methylphenyl)-2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during the industrial production.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in anticancer research, particularly against various cancer cell lines.
Case Studies and Findings
- A study investigating the structure-activity relationship (SAR) of thiophene derivatives found that compounds similar to N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide exhibited significant cytotoxicity against multiple cancer types, including breast and colon cancer cells. The study reported growth inhibition percentages ranging from 50% to 90% across different cell lines .
- In another investigation, compounds with similar thiophene structures were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could activate apoptotic pathways, leading to increased cell death in tumor cells while sparing normal cells .
| Cell Line | Growth Inhibition (%) |
|---|---|
| MDA-MB-231 (Breast) | 86.61 |
| HCT116 (Colon) | 75.99 |
| OVCAR8 (Ovarian) | 85.26 |
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies.
Findings
- Preliminary studies indicated that derivatives of similar thiophene compounds demonstrate significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL .
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 256 |
| Escherichia coli | 256 |
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor.
Research Insights
- Investigations have suggested that this compound may inhibit key enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thereby presenting a potential therapeutic pathway for neuroprotection .
Mechanism of Action
The mechanism of action of N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of the thiophene ring and aromatic substituents enhances its binding affinity and specificity towards the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene/Furan Carboxamide Derivatives
A key structural analog is N-(2-nitrophenyl)thiophene-2-carboxamide , which shares the thiophene-carboxamide backbone. X-ray crystallography reveals that its benzene and thiophene rings form dihedral angles of 8.5–13.5°, influencing molecular packing and intermolecular interactions (e.g., weak C–H⋯O/S bonds) . In contrast, N-(2-nitrophenyl)furan-2-carboxamide (a furan analog) exhibits a smaller dihedral angle (9.7°), suggesting that thiophene’s larger heterocyclic ring enhances steric effects and electronic properties. Both compounds lack classical hydrogen bonds but demonstrate antimicrobial activity, though thiophene derivatives are more potent due to sulfur’s electronegativity .
Table 1: Structural Comparison of Thiophene and Furan Carboxamides
| Compound | Dihedral Angle (°) | Key Interactions | Biological Activity |
|---|---|---|---|
| N-(2-nitrophenyl)thiophene-2-carboxamide | 8.5–13.5 | C–H⋯O/S | Antibacterial, antifungal |
| N-(2-nitrophenyl)furan-2-carboxamide | 9.7 | C–H⋯O | Moderate antimicrobial |
Kinase Inhibitors and Metabolic Considerations
The Bruton’s tyrosine kinase (BTK) inhibitor GDC-0834 (R)-N-(3-(6-(4-(1,4-dimethyl-3-oxo-piperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide shares a thiophene-carboxamide motif. Comparatively, the 2-methylphenyl group in the target compound may slow metabolic degradation, as alkyl substituents often reduce cytochrome P450 activity .
Analgesic Derivatives (Fentanyl Analogs)
Thiophene fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) shares a thiophene-carboxamide group but includes a piperidine ring for µ-opioid receptor binding. The target compound lacks this piperidine moiety, suggesting divergent therapeutic applications (e.g., non-opioid pain pathways or kinase modulation).
Table 2: Pharmacological Comparison with Fentanyl Analogs
| Compound | Key Structural Differences | Target | Clinical Use |
|---|---|---|---|
| Thiophene fentanyl | Piperidine ring | µ-opioid receptor | Analgesic (controlled) |
| Target compound | 2-methylphenylamino group | Kinases? Enzymes? | Research-stage (unknown) |
Agricultural Carboxamides
Thiophene-carboxamide derivatives like thifensulfuron methyl (methyl 3-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-2-thiophenecarboxylate) are used as herbicides. The target compound’s lack of sulfonylurea or triazine groups likely precludes herbicidal activity, highlighting how minor structural changes redirect applications from agriculture to biomedicine.
Key Research Findings and Gaps
- Structural Insights : The 2-methylphenyl group may enhance lipophilicity and target binding compared to nitro-substituted analogs .
- Metabolic Stability : Alkyl substituents could mitigate rapid hydrolysis observed in GDC-0834 .
- Therapeutic Potential: Unlike controlled substances (e.g., thiophene fentanyl), the target compound’s absence of a piperidine ring may reduce abuse liability .
Critical Gap: No direct pharmacological or crystallographic data exists for the target compound. Future studies should prioritize X-ray analysis and in vitro target screening.
Biological Activity
N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological activity, focusing on its mechanisms, effects, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiophene ring and an amide functional group. Its molecular formula is , indicating the presence of sulfur, which may contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, studies have shown that related benzyl derivatives can inhibit tyrosinase, an enzyme linked to melanin production, with IC50 values ranging from 37.86 to 75.81 µM . Such properties suggest that this compound may also possess antioxidant capabilities.
Antimicrobial Properties
The compound's structural features may confer antimicrobial properties, similar to other thiophene derivatives. High-throughput screening assays have demonstrated that thiourea derivatives exhibit promising antibacterial activities against various pathogens . The potential application of this compound in developing new antimicrobial agents warrants further investigation.
Herbicidal Activity
There are indications that compounds similar to this compound may function as selective herbicides. Patents have been filed for herbicidal formulations based on related chemical structures, suggesting that this compound could be explored for agricultural applications .
Case Studies and Research Findings
- Antioxidant Assays :
- Enzyme Inhibition Studies :
- Agricultural Applications :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via acylation reactions using thiophene-2-carbonyl chloride derivatives and amines under reflux in polar aprotic solvents (e.g., acetonitrile or CH₂Cl₂) . Key steps include:
- Reagent stoichiometry : Equimolar ratios of acyl chloride and amine precursors to minimize side products .
- Purification : Reverse-phase HPLC with methanol-water gradients (30%→100%) yields high-purity products (>95%) .
- Catalysts : Lawesson’s reagent (for thiophene ring formation) or acid anhydrides (e.g., succinic anhydride for side-chain modifications) enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Assign chemical shifts for the thiophene ring (δ ~7.0–7.5 ppm for aromatic protons) and amide protons (δ ~8.5–10.0 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH/OH bonds (3200–3500 cm⁻¹) .
- LC-MS/HRMS : Verify molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns to rule out impurities .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Solvent selection : Slow evaporation of acetonitrile or THF solutions produces high-quality single crystals suitable for SHELX refinement .
- Temperature control : Crystallization at 4°C minimizes thermal disorder in the lattice .
- Hydrogen bonding : Weak C–H⋯O/S interactions stabilize crystal packing, as observed in related thiophene carboxamides .
Advanced Research Questions
Q. What structural features influence the biological activity of this compound, and how can structure-activity relationships (SAR) be explored?
- Key motifs : The thiophene ring’s planarity and the 2-methylphenyl group’s steric effects modulate interactions with biological targets (e.g., enzymes or DNA) .
- SAR strategies :
- Substituent variation : Replace the 2-methylphenyl group with electron-withdrawing groups (e.g., nitro) to assess antibacterial activity changes .
- Dihedral angle analysis : Use crystallographic data (e.g., 8.5–13.5° between thiophene and phenyl rings) to correlate conformation with bioactivity .
Q. What mechanisms underlie the compound’s reported antibacterial activity?
- Target hypotheses : Thiophene derivatives inhibit DNA gyrase or disrupt membrane integrity via hydrophobic interactions .
- Experimental validation :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine potency .
- Molecular docking : Simulate binding to S. aureus enoyl-ACP reductase (PDB: 3GNS) to identify critical residues .
Q. How can contradictory data on synthetic yields or bioactivity across studies be resolved?
- Yield discrepancies : Trace to solvent purity (e.g., anhydrous CH₂Cl₂ vs. technical grade) or reaction time variations .
- Bioactivity conflicts : Control for assay conditions (e.g., broth microdilution vs. agar diffusion) and compound stability in DMSO .
Q. What computational tools are recommended for analyzing electronic properties or reaction pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
